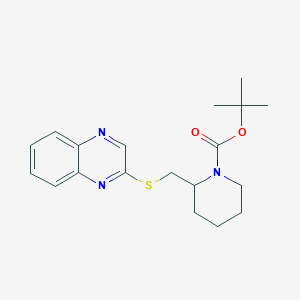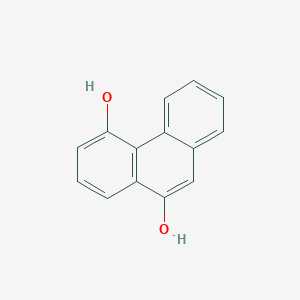
Phenanthrene-4,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene-4,10-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .
Comparaison Avec Des Composés Similaires
Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:
9,10-dihydrophenanthrene-9,10-diol: Similar in structure but with hydroxyl groups at different positions.
3,4-dihydroxyphenanthrene: Another hydroxylated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
364080-30-8 |
|---|---|
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenanthrene-4,10-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H |
Clé InChI |
WGAHMZHBIWNJCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


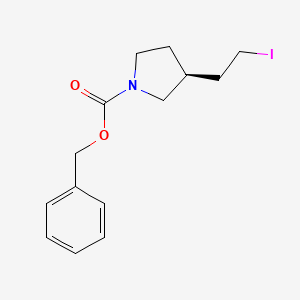
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
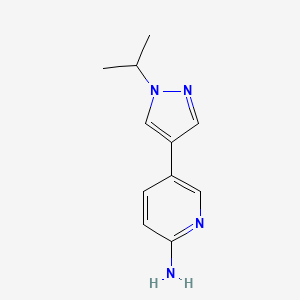
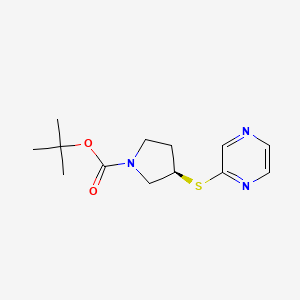
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
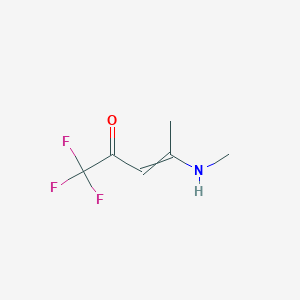
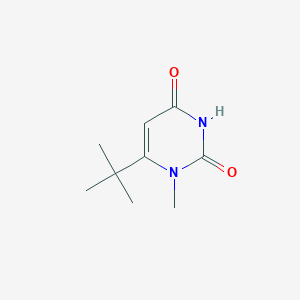
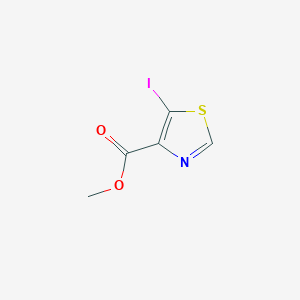
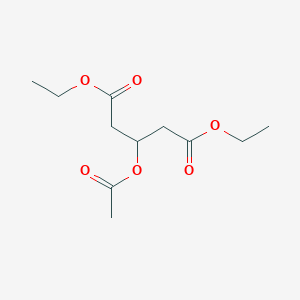
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)


